molecular formula C19H30N2 B5870180 1-cycloheptyl-4-(3-methylbenzyl)piperazine

1-cycloheptyl-4-(3-methylbenzyl)piperazine

Cat. No. B5870180
M. Wt: 286.5 g/mol
InChI Key: IGTMRLPIFIPTNL-UHFFFAOYSA-N
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Description

1-cycloheptyl-4-(3-methylbenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential pharmacological properties, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 1-cycloheptyl-4-(3-methylbenzyl)piperazine is not fully understood. However, it has been suggested that its pharmacological effects may be mediated through its interactions with the aforementioned receptors. For example, activation of the 5-HT1A receptor has been shown to produce anxiolytic and antidepressant effects, while activation of the 5-HT2A receptor has been implicated in the pathophysiology of schizophrenia. Similarly, activation of the dopamine D2 receptor has been associated with the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
1-cycloheptyl-4-(3-methylbenzyl)piperazine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its potential antidepressant and anxiolytic effects. Additionally, it has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cycloheptyl-4-(3-methylbenzyl)piperazine in lab experiments is its relatively high affinity for several receptors, which may make it a useful tool for studying the function of these receptors. However, one limitation is its potential to produce off-target effects, particularly at higher doses.

Future Directions

There are several potential future directions for research on 1-cycloheptyl-4-(3-methylbenzyl)piperazine. For example, further studies could investigate its potential therapeutic effects in animal models of depression, anxiety, and pain. Additionally, studies could investigate its interactions with other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Finally, studies could investigate its potential as a tool for studying the function of specific receptors in the brain.

Synthesis Methods

The synthesis of 1-cycloheptyl-4-(3-methylbenzyl)piperazine involves the reaction of 1,4-dibromobutane with cycloheptene in the presence of sodium amide to form 1-cycloheptyl-1,4-dibromobutane. This intermediate compound is then reacted with 3-methylbenzylamine in the presence of potassium carbonate to yield 1-cycloheptyl-4-(3-methylbenzyl)piperazine. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

1-cycloheptyl-4-(3-methylbenzyl)piperazine has been studied for its potential pharmacological properties, particularly in the field of neuroscience. It has been shown to have an affinity for several receptors, including the serotonin 5-HT1A and 5-HT2A receptors, the dopamine D2 receptor, and the α2-adrenergic receptor. These receptors are involved in various physiological and pathological processes, including mood regulation, cognition, and pain perception.

properties

IUPAC Name

1-cycloheptyl-4-[(3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-17-7-6-8-18(15-17)16-20-11-13-21(14-12-20)19-9-4-2-3-5-10-19/h6-8,15,19H,2-5,9-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTMRLPIFIPTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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